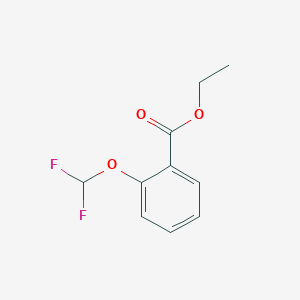

2-Difluoromethoxy-benzoic acid ethyl ester, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Difluoromethoxy-benzoic acid ethyl ester” is a chemical compound derived from carboxylic acids . It is characterized by the replacement of the hydrogen in the -COOH group of the carboxylic acid with a hydrocarbon group . The compound has a molecular weight of 188.13 .

Synthesis Analysis

Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can be synthesized from carboxylic acids and alcohols . This process, known as esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .

Molecular Structure Analysis

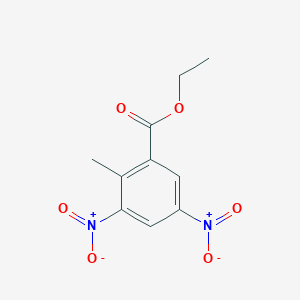

The molecular structure of “2-Difluoromethoxy-benzoic acid ethyl ester” is represented by the linear formula C8H6F2O3 . The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H, (H,11,12) .

Chemical Reactions Analysis

Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process, known as saponification, can be used to convert fats and oils into soap . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .

Physical And Chemical Properties Analysis

Esters are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . They have polar bonds but do not engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

作用機序

The mechanism of action of esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, involves various chemical reactions. For instance, esters can be cleaved back into a carboxylic acid and an alcohol by reaction with water and a catalytic amount of acid . This process, known as acidic hydrolysis, is the reverse of esterification .

特性

IUPAC Name |

ethyl 2-(difluoromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJKYETVZAHVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)